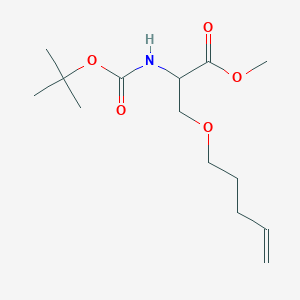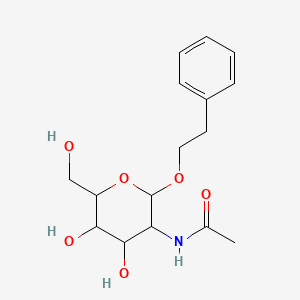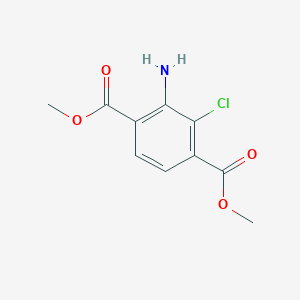
Fmoc-S-acetamidomethyl-L-penicillamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Pen(Acm)-OH is a derivative of penicillamine, an amino acid that is commonly used in peptide synthesis. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and an acetamidomethyl (Acm) group at the thiol side chain. This dual protection allows for selective deprotection and manipulation during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Pen(Acm)-OH typically involves the following steps:
Protection of the Thiol Group: The thiol group of penicillamine is protected with an acetamidomethyl (Acm) group. This is usually achieved by reacting penicillamine with acetamidomethyl chloride in the presence of a base such as triethylamine.
Fmoc Protection: The amino group of the protected penicillamine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to yield Fmoc-D-Pen(Acm)-OH.
Industrial Production Methods
Industrial production of Fmoc-D-Pen(Acm)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of penicillamine are reacted with acetamidomethyl chloride and Fmoc-Cl under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity Fmoc-D-Pen(Acm)-OH.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-D-Pen(Acm)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the Acm group can be removed using iodine or mercury(II) acetate.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HATU or DIC in the presence of a base.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; iodine or mercury(II) acetate for Acm removal.
Coupling: HATU or DIC in the presence of DIPEA.
Major Products Formed
Deprotected Penicillamine: Removal of the Fmoc and Acm groups yields free penicillamine.
Peptide Chains: Coupling reactions with other amino acids yield peptide chains.
Applications De Recherche Scientifique
Chemistry
Fmoc-D-Pen(Acm)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the incorporation of penicillamine into peptide sequences, which can be crucial for studying disulfide bond formation and protein folding.
Biology
In biological research, Fmoc-D-Pen(Acm)-OH is used to synthesize peptides that mimic natural proteins. These peptides can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine
The compound is used in the development of peptide-based drugs. Peptides synthesized using Fmoc-D-Pen(Acm)-OH can be designed to target specific receptors or enzymes, making them potential candidates for therapeutic applications.
Industry
In the pharmaceutical industry, Fmoc-D-Pen(Acm)-OH is used in the large-scale synthesis of peptide drugs. Its stability and ease of handling make it a preferred choice for industrial peptide synthesis.
Mécanisme D'action
The mechanism of action of Fmoc-D-Pen(Acm)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide chain elongation. The Acm group protects the thiol side chain, allowing for selective deprotection and formation of disulfide bonds. These protective groups ensure the correct assembly of peptide sequences and facilitate the study of protein structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-D-Pen(Trt)-OH: Similar to Fmoc-D-Pen(Acm)-OH but with a triphenylmethyl (Trt) group instead of Acm.
Fmoc-D-Cys(Acm)-OH: A cysteine derivative with similar protective groups.
Fmoc-D-Pen(Bzl)-OH: Another penicillamine derivative with a benzyl (Bzl) group.
Uniqueness
Fmoc-D-Pen(Acm)-OH is unique due to its specific protective groups, which offer selective deprotection options. The Acm group provides stability under acidic conditions, making it suitable for applications where other protective groups might fail.
Propriétés
IUPAC Name |
3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-14(26)24-13-31-23(2,3)20(21(27)28)25-22(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-13H2,1-3H3,(H,24,26)(H,25,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXCJYNKTHOYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride](/img/structure/B12107248.png)


![L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)](/img/structure/B12107264.png)
![[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester](/img/structure/B12107265.png)
![N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12107273.png)





![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)

![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
